![molecular formula C13H13N3S B6352401 1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine CAS No. 1153974-85-6](/img/structure/B6352401.png)

1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine” is a chemical compound that contains a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

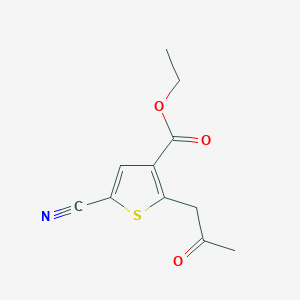

The synthesis of thiophene derivatives often involves the reaction of amidine or guanidine derivatives with a variety of 1,3-dielectrophilic three-carbon units such as α, β-unsaturated carbonyl compounds . For instance, N,N-dimethylformamide (DMF) reacts with thiophene to produce 2-thiophenealdehyde, which then reacts with isopropyl chloroacetate to produce 2-thiopheneacetaldehyde. This compound then reacts with hydroxylamine hydrochloride to produce 2-thiopheneacetaldoxime, which is finally reduced to 2-thiopheneethylamine .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . The molecular structure of thiophene derivatives can be analyzed using various techniques such as NMR, CNMR, and HPLC .Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, they can undergo a [2 + 2+1] cyclization in the presence of potassium t-butoxide under microwave irradiation to produce 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary. For instance, 2-Thiopheneethanol, a thiophene derivative, has a molecular weight of 128.19, a density of 1.153 g/mL at 25 °C, and a boiling point of 108-109 °C/13 mmHg . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Mecanismo De Acción

Target of Action

Thiophene-based compounds have been reported to exhibit a wide range of biological effects, suggesting they may interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections . The exact pathways affected would depend on the compound’s specific targets and mode of action.

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given the wide range of biological activities reported for thiophene derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine in laboratory experiments include its low cost, high purity, and ease of synthesis. It is also a versatile building block for the synthesis of a variety of compounds. The main limitation of using this compound in laboratory experiments is its low solubility in water and other organic solvents.

Direcciones Futuras

The potential future directions for the use of 1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of new materials and pharmaceuticals. Other potential future directions include further research into its mechanism of action, as well as its potential use in the synthesis of polymers and dyes.

Métodos De Síntesis

1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine can be synthesized using several methods. The most commonly used method is the Ullmann reaction, which involves the reaction of an aryl halide with an alkyl thiol in the presence of a copper catalyst. Other methods include the Stille reaction, the Sonogashira coupling, and the Negishi coupling.

Aplicaciones Científicas De Investigación

1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine has been used in a variety of scientific research applications, such as organic synthesis, materials science, and medicinal chemistry. It has been used in the synthesis of several biologically active compounds, including anti-cancer agents, anti-fungal agents, and antibiotics. It has also been used in the synthesis of polymers and dyes, as well as in the synthesis of organic semiconductors.

Propiedades

IUPAC Name |

1-(1-thiophen-2-ylethyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-9(12-7-4-8-17-12)16-11-6-3-2-5-10(11)15-13(16)14/h2-9H,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHANQOHQSVTVAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N2C3=CC=CC=C3N=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)

![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)

![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)

![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)

![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)

![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)

![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)

![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)

![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)

![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)